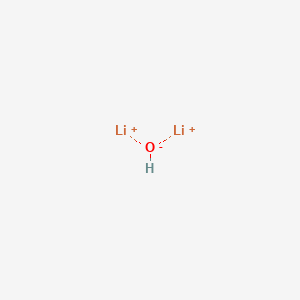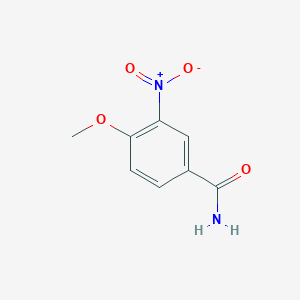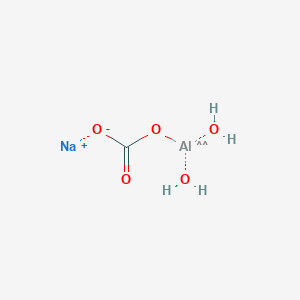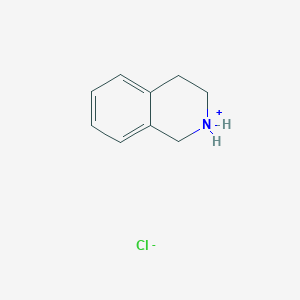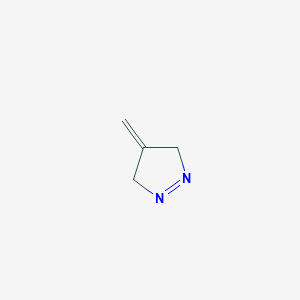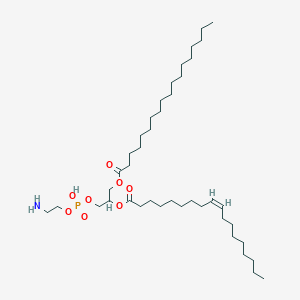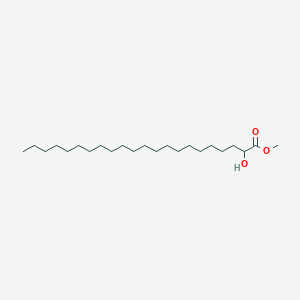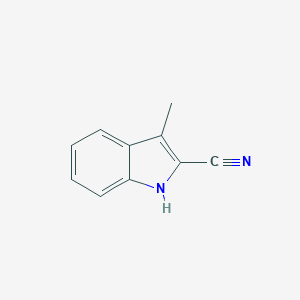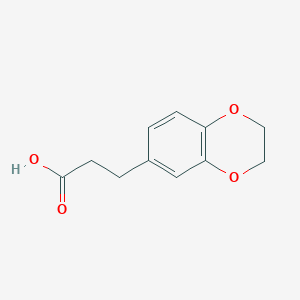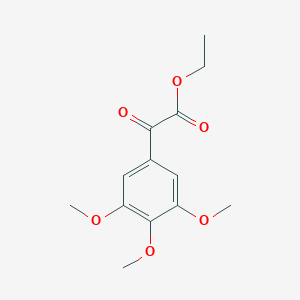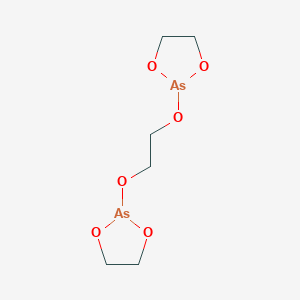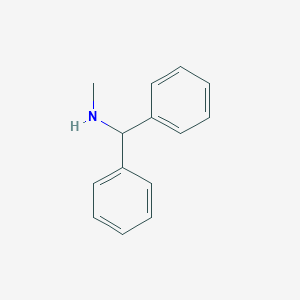
N-(二苯甲基)甲胺
描述
科学研究应用
N-methyl-1,1-diphenylmethanamine is widely used in scientific research due to its stability and ability to form strong hydrogen bonds. Some of its applications include:
作用机制
Target of Action
N-(Diphenylmethyl)methylamine, also known as N-methyl-1,1-diphenylmethanamine, is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis . The primary targets of this compound are proteins and other molecules with which it forms hydrogen bonds .
Mode of Action
As a weak base, N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other molecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .
Biochemical Pathways
Given its ability to form hydrogen bonds with proteins and inhibit enzyme activity, it can be inferred that it may influence a variety of biochemical pathways depending on the specific proteins and enzymes it interacts with .
Result of Action
The molecular and cellular effects of N-(Diphenylmethyl)methylamine’s action are likely to be diverse, given its ability to interact with a variety of proteins and enzymes. By forming hydrogen bonds with these molecules, it can influence their structure and function, potentially leading to changes in cellular processes .
生化分析
Biochemical Properties
N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other biomolecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .
Molecular Mechanism
The molecular mechanism of N-(Diphenylmethyl)methylamine involves its interactions with proteins and metal ions . It can bind to proteins through hydrogen bonding, which can inhibit enzyme activity . Furthermore, it can form complexes with metal ions, which can affect protein structure and function .
Metabolic Pathways
Given its ability to interact with proteins and metal ions, it is likely involved in various biochemical reactions .
Transport and Distribution
Given its ability to form complexes with metal ions, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its interactions with proteins and metal ions, it may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: N-methyl-1,1-diphenylmethanamine is generally synthesized by reacting aniline with formaldehyde under suitable reaction conditions. A specific reaction step involves heating and reacting aniline with formaldehyde in a solution containing sulfuric acid as a catalyst to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of N-methyl-1,1-diphenylmethanamine may involve other methods, but the reaction of aniline with formaldehyde remains a common approach. The process is typically carried out in a well-ventilated environment to avoid the inhalation of vapors and to ensure safety .
化学反应分析
Types of Reactions: N-methyl-1,1-diphenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by oxygen in the air.
Substitution: It participates in substitution reactions, particularly in the synthesis of cyclooctene oxide.
Common Reagents and Conditions:
Oxidation: Oxygen in the air acts as the oxidizing agent.
Substitution: Specific reagents and conditions depend on the target product, such as cyclooctene oxide synthesis.
Major Products Formed:
Cyclooctene oxide: Formed through substitution reactions involving N-methyl-1,1-diphenylmethanamine.
相似化合物的比较
- N-Methyldiphenylamine
- Benzhydrylamine
- Dibenzylamine
Comparison: N-methyl-1,1-diphenylmethanamine is unique due to its steric hindrance and strong hydrogen bonding capabilities, which contribute to its stability and resistance to degradation . Compared to similar compounds like N-Methyldiphenylamine and Benzhydrylamine, N-methyl-1,1-diphenylmethanamine is more effective in forming stable complexes with proteins and metal ions, making it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
N-methyl-1,1-diphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMMLFAFLZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328535 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14683-47-7 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



